(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

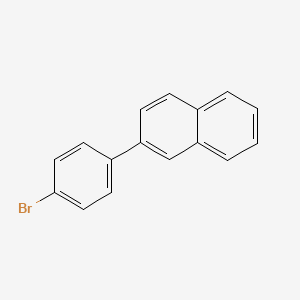

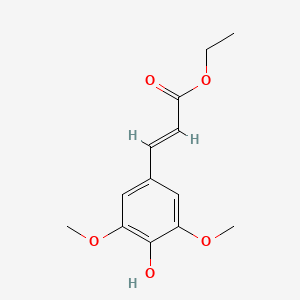

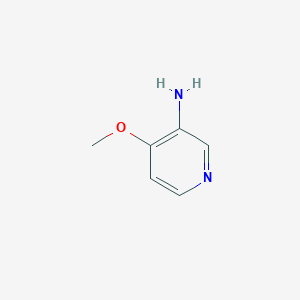

(5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine is a chemical compound with the empirical formula C8H8ClN3 . It is a solid substance and has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringNCc1nc2cc(Cl)ccc2[nH]1 . This indicates that the molecule contains a benzimidazole ring with a chlorine atom at the 5th position, and a methylamine group attached to the 2nd position of the benzimidazole ring . Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 181.62 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Antihypertensive Applications

- Benzimidazole derivatives, including those similar to (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine, have shown significant antihypertensive activity. This was observed in a study where such derivatives were synthesized and screened for their effect on blood pressure (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Cytotoxic Activity

- Novel azetidine-2-one derivatives of 1H-benzimidazole, a class to which the compound belongs, have been evaluated for antibacterial and cytotoxic properties. Some of these compounds exhibited good antibacterial activity and notable cytotoxicity in vitro (Noolvi et al., 2014).

Applications in Cancer Research

- Palladium(II) and platinum(II) complexes containing benzimidazole ligands, related to this compound, have been synthesized with potential applications as anticancer compounds. Their structures and cytotoxicity against various cancer cell lines have been extensively studied (Ghani & Mansour, 2011).

Fluorescence and Imaging Applications

- Tridentate ligands derived from benzimidazole, including compounds structurally similar to this compound, have been synthesized for fluorescence applications. These compounds have potential uses in bioimaging due to their luminescence properties (Wei et al., 2006).

Chemoselectivity in Catalysis

- (Benzoimidazol-2-ylmethyl)amine palladium(II) complexes, related to the compound , have been used in the homogeneous hydrogenation of alkenes and alkynes, demonstrating a correlation between catalytic activity and the ligand's nature (Tshabalala & Ojwach, 2018).

Antimicrobial Agents

- Benzimidazole derivatives have been synthesized and evaluated for their potential as antimicrobial agents. This research is relevant as it explores the broad spectrum of biological activity these compounds can exhibit (Ansari & Lal, 2009).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting they may interact with multiple targets .

Mode of Action

Benzimidazole derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzimidazole derivatives have been reported to influence a variety of biochemical pathways, often resulting in downstream effects such as antimicrobial, anti-inflammatory, and antitumor activities .

Result of Action

One study has shown that the inhibition of voltage-gated h+ channels (hv1) can induce acidification of leukemic jurkat t cells, promoting cell death by apoptosis .

Safety and Hazards

properties

IUPAC Name |

1-(6-chloro-1H-benzimidazol-2-yl)-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c1-11-5-9-12-7-3-2-6(10)4-8(7)13-9/h2-4,11H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJLTGGMKFCUHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=C(N1)C=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424350 |

Source

|

| Record name | (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175530-30-0 |

Source

|

| Record name | (5-Chloro-1H-benzoimidazol-2-ylmethyl)-methyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1276476.png)

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)